

Technical Guide: 4-(Trifluoromethoxy)benzyl Bromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethoxy)benzyl bromide

Cat. No.: B052878

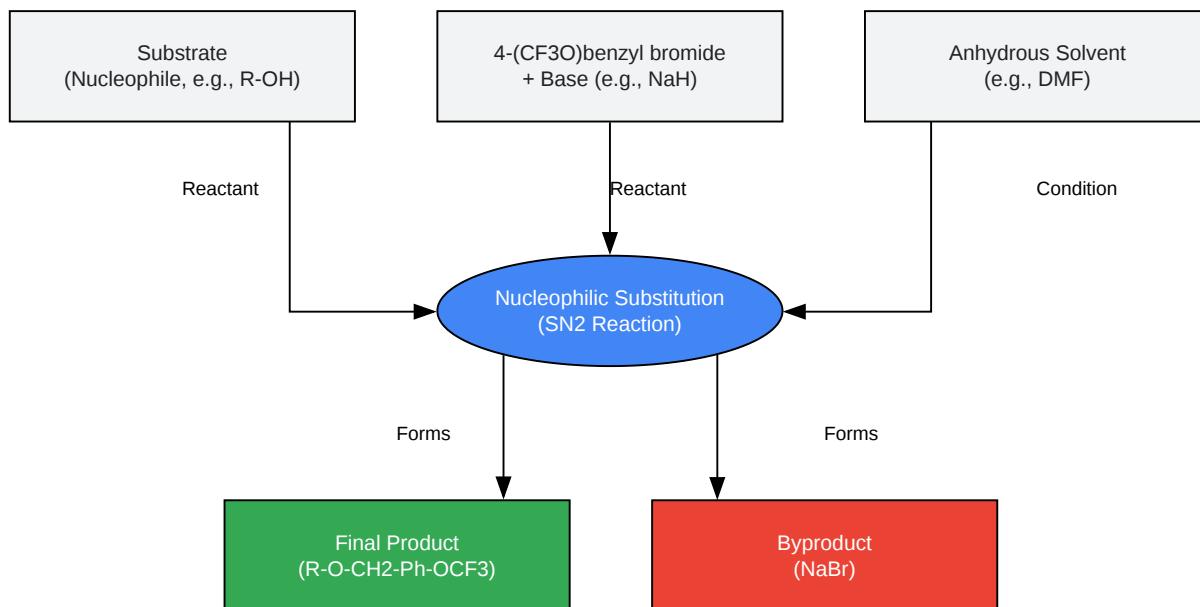
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a technical overview of **4-(Trifluoromethoxy)benzyl bromide**, a key reagent in organic synthesis. It details the compound's core physicochemical properties and provides an example of its application in the synthesis of bioactive molecules, specifically those with antitubercular properties.

Core Compound Properties

4-(Trifluoromethoxy)benzyl bromide is a substituted aromatic halide widely used as a benzylating agent. Its trifluoromethoxy group (-OCF₃) imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules, making it a valuable building block in medicinal chemistry.


The fundamental quantitative data for this compound are summarized below.

Property	Value	References
Molecular Formula	C ₈ H ₆ BrF ₃ O	[1] [2] [3] [4] [5]
Molecular Weight	255.03 g/mol	[1] [2] [3] [4] [5]
CAS Number	50824-05-0	[1] [2] [6]
Physical State	Solid or Liquid	[1] [7] [8]
Density	1.594 g/mL at 25 °C	[7]
Boiling Point	82-84 °C at 10 mmHg	[7] [8]
Refractive Index	n _{20/D} 1.48	[7]

Role in Organic Synthesis: Nucleophilic Substitution

4-(Trifluoromethoxy)benzyl bromide is primarily used as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, and the benzylic carbon is susceptible to attack by a wide range of nucleophiles. This reaction allows for the covalent attachment of the 4-(trifluoromethoxy)benzyl moiety to various molecular scaffolds.

The general workflow for this transformation is depicted below. The benzyl bromide derivative serves as a reactive intermediate for attaching the functional group to a target molecule, often one containing a nucleophilic alcohol.

[Click to download full resolution via product page](#)

General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of an Antitubercular Analogue

This compound is a documented reagent in the synthesis of analogues of PA-824, a class of molecules investigated for antitubercular activity.^[1] The following protocol is adapted from the synthesis of (6S, 7S)-7-Methyl-2-nitro-6-(4-trifluoromethoxy-benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b]^[1][6]oxazine.^[1]

Objective: To perform a nucleophilic substitution reaction to attach the 4-(trifluoromethoxy)benzyl group to a core alcohol structure.

Materials:

- Substrate alcohol (e.g., (6S, 7S)-6-hydroxy-7-methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]^[1][6]oxazine)

- **4-(Trifluoromethoxy)benzyl bromide**
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- A solution of the starting alcohol (1.0 equivalent) and **4-(trifluoromethoxy)benzyl bromide** (1.2 equivalents) is prepared in anhydrous DMF.[\[1\]](#)
- The solution is cooled to -45 °C under an inert atmosphere.[\[1\]](#)
- Sodium hydride (1.2 equivalents) is added to the solution at -45 °C. The NaH acts as a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.[\[1\]](#)
- The reaction mixture is stirred for 1 hour at this temperature.[\[1\]](#)
- Following the initial reaction period, the mixture is allowed to warm to room temperature and stirring is continued for an additional 30 minutes.[\[1\]](#)
- The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC).
- Upon completion, the reaction is quenched and the final product is isolated and purified using standard organic chemistry techniques (e.g., extraction and column chromatography).

This protocol exemplifies how **4-(trifluoromethoxy)benzyl bromide** serves as a crucial building block, enabling the synthesis of complex molecules with potential therapeutic applications.[\[1\]](#)[\[6\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. veeprho.com [veeprho.com]
- 4. Buy Online TRC - (R)-2-Nitro-7-((3-(((S)-2-nitro-6,7-dihydro-5H-imadazo[2,1-b][1,3]oxazin-6-yl)oxy)methyl)-4-(trifluoromethoxy)benzyl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | LGC Standards [lgcstandards.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 7. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amherst.edu [amherst.edu]
- To cite this document: BenchChem. [Technical Guide: 4-(Trifluoromethoxy)benzyl Bromide in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052878#4-trifluoromethoxy-benzyl-bromide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com